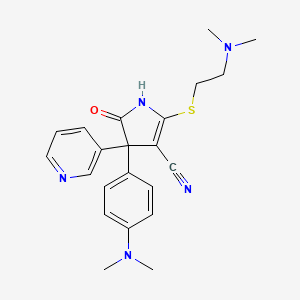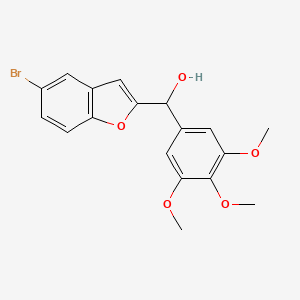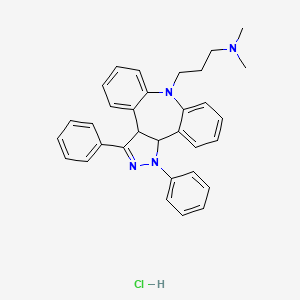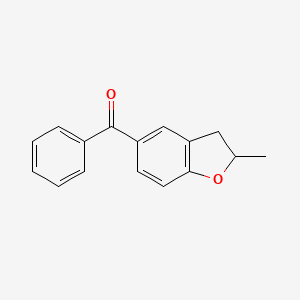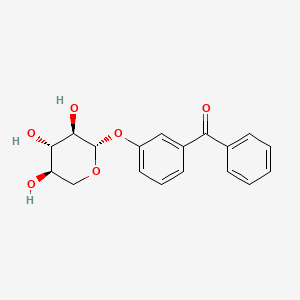
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is a complex organic compound that features a phenyl group attached to a methanone moiety, which is further linked to a beta-D-xylopyranosyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or methanol.
Catalyst: Acid catalysts like trifluoroacetic acid or enzymatic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone involves its interaction with specific molecular targets. The beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins, while the phenyl groups can participate in aromatic stacking interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
- (4-Nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
Uniqueness
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is unique due to its specific structural arrangement, which allows for distinct interactions with biological and chemical systems. Its combination of phenyl and beta-D-xylopyranosyloxy groups provides a versatile platform for various applications.
Propiedades
Número CAS |
83355-05-9 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
phenyl-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-4-7-12(9-13)15(20)11-5-2-1-3-6-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |
Clave InChI |
APHMRVSTZFJUCD-SPUZQDLCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


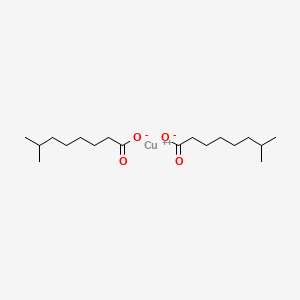
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
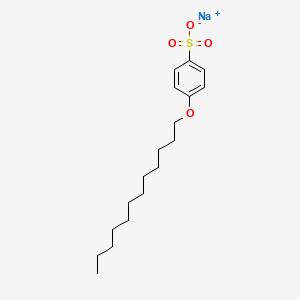
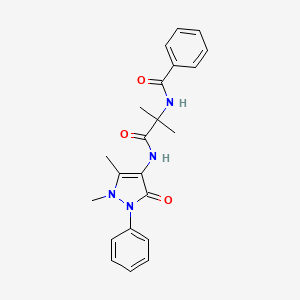
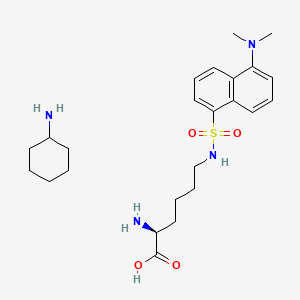
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
